(S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
(S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an imidazolidinone ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step involves the alkylation of the imidazolidinone ring with an isopropylphenyl halide or similar reagent.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving imidazolidinone-containing molecules.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The isopropylphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
Other Imidazolidinone Derivatives: Compounds with similar structures but different substituents on the imidazolidinone ring.
Uniqueness
(S)-3-(1-(4-isopropylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the isopropylphenyl group. These features can influence its biological activity and make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4S)-2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBDMTVETQOXMJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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